1,2,3,4-Tetrahydroisoquinoline-2-carboxamide
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOFBBARJYKKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroisoquinoline-2-carboxamide can be achieved through several methods. Traditional methods include the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form the tetrahydroisoquinoline scaffold . Another common method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent . Industrial production methods often involve catalytic hydrogenation of isoquinoline derivatives under high pressure and temperature conditions .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Medicinal Chemistry and Drug Development
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide serves as a core structural element in various bioactive compounds. Its unique conformation allows it to interact with multiple biological targets, making it a valuable scaffold in medicinal chemistry.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance:
- A series of substituted derivatives were developed that showed significant binding affinity to Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. These compounds induced apoptosis and activated caspase-3 in Jurkat cells, demonstrating their potential as anti-cancer agents .
- The structural modifications of the compound can enhance its efficacy against various cancer types by targeting specific pathways involved in tumor growth and survival .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Isoquinoline alkaloids have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis .
Applications in Peptide Design
This compound is utilized in the design of peptide-based drugs. Its incorporation into peptides can modify their biological activity:
- The compound acts as a surrogate for proline and is integrated into peptide sequences to enhance stability and receptor binding affinity .
- Notably, the substitution of proline with this compound has led to the development of effective drugs like quinapril .
Structural Activity Relationship (SAR)
Understanding the structural activity relationship of this compound is crucial for optimizing its pharmacological properties:
| Modification | Biological Activity | Target |
|---|---|---|
| Substitution at position 3 | Enhanced binding to opioid receptors | Opioid receptors |
| Methylation at position 5 | Increased neuroprotective effects | Neuronal cells |
| Hydroxylation at position 7 | Improved anticancer activity | Bcl-2 proteins |
Synthetic Strategies
Various synthetic approaches have been developed to create derivatives of this compound:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . It can also interact with neurotransmitter receptors, modulating their activity and affecting signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,2,3,4-tetrahydroisoquinoline-2-carboxamide (THIQ-2-CA) with structurally related analogs, focusing on substituent effects, receptor selectivity, and functional outcomes.
Structural and Functional Modifications
Key Findings
- Receptor Selectivity: PDTic and JDTic demonstrate that bulky substituents (e.g., piperidinylmethyl or morpholino groups) enhance κ-opioid receptor selectivity by sterically hindering μ/δ receptor binding . Compound 6a’s pyrimidinyl and trifluoromethyl groups optimize DDR1 kinase inhibition via hydrophobic interactions and hydrogen bonding .
Stereochemical Impact :
Functional Group Effects :
Biological Activity
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide (THIQ) represents a significant class of compounds within the isoquinoline family, known for their diverse biological activities. This article explores the biological activity of THIQ and its derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of this compound
THIQ compounds are characterized by a bicyclic structure that includes a tetrahydroisoquinoline core. The carboxamide functionality enhances their biological properties, making them attractive candidates for drug development. Research has demonstrated that THIQ derivatives exhibit a range of activities against various pathogens and conditions, including neurodegenerative diseases and cancer.
Antimicrobial Activity
THIQ derivatives have shown potent antimicrobial effects against various pathogens. For instance, studies indicate that certain THIQ analogs possess significant activity against P. falciparum, the causative agent of malaria. In vitro assays revealed that these compounds can inhibit multiple resistant strains effectively, with some exhibiting submicromolar potency (EC50 < 500 nM) .
Anticancer Properties
Recent investigations into the anticancer potential of THIQ derivatives have yielded promising results. A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids were found to induce apoptosis in cancer cells by inhibiting Bcl-2 family proteins. The lead compound demonstrated a binding affinity (Ki = 5.2 µM) for Bcl-2 and Mcl-1 proteins and exhibited anti-proliferative effects in Jurkat cells .
Opioid Receptor Modulation
THIQ compounds have also been studied for their interaction with opioid receptors. A notable compound from this class was identified as a selective κ-opioid receptor antagonist with a binding affinity (K_i = 0.37 nM). This selectivity is crucial for developing analgesics with reduced side effects compared to traditional opioids .
Structure-Activity Relationship (SAR)
The biological activity of THIQ compounds is closely linked to their structural features. SAR studies have identified key modifications that enhance potency:
- Substituents at C-4 : The presence of para-methoxy groups on the aromatic ring significantly increases activity against malaria .
- N-2 Isobutyl Group : Compounds featuring this substituent showed improved potency compared to those with smaller or larger groups .
- Thienyl Substituent : Compounds with a thiophene group at C-3 were among the most potent but required careful optimization due to potential metabolic liabilities .
Case Studies
- Antimalarial Activity : A study focusing on THIQ derivatives highlighted their efficacy against resistant strains of P. falciparum. The lead compound from this research underwent extensive SAR studies leading to optimized derivatives with enhanced activity and reduced toxicity .
- Cancer Therapeutics : Research into THIQ-based inhibitors of Bcl-2 demonstrated that modifications to the core structure could significantly enhance binding affinity and induce apoptosis in cancer cell lines .
Data Tables
| Compound Name | Activity Type | K_i/EC50 Value | Notes |
|---|---|---|---|
| Compound 12 | κ-opioid antagonist | 0.37 nM | Highly selective for κ over μ and δ |
| Compound 11t | Anti-cancer | Ki = 5.2 µM | Induces apoptosis in Jurkat cells |
| THIQ Derivative | Antimalarial | EC50 < 500 nM | Effective against resistant P. falciparum |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,2,3,4-tetrahydroisoquinoline-2-carboxamide derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between tetrahydroisoquinoline precursors and amines or carboxylic acid derivatives. For example, HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and triethylamine in mixed solvents (THF/CH₃CN or CH₂Cl₂) are used for amide bond formation . Boc-protected intermediates are often employed to prevent side reactions, followed by deprotection under acidic conditions (e.g., HCl in dioxane) . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Purity is ensured via silica gel chromatography and confirmed by ¹H/¹³C NMR and mass spectrometry (ESI-MS) .
Q. How are structural and stereochemical properties of tetrahydroisoquinoline-2-carboxamide derivatives validated?
- Methodological Answer : Structural validation relies on NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry. For example, the coupling constant (J) between protons at positions 2 and 3 in the tetrahydroisoquinoline core can indicate cis/trans configurations. Mass spectrometry (ESI or HRMS) confirms molecular weight, while X-ray crystallography resolves absolute stereochemistry in chiral derivatives . Melting points and elemental analysis further corroborate purity .
Q. What are the primary biological targets of tetrahydroisoquinoline-2-carboxamide derivatives in pharmacological research?
- Methodological Answer : These derivatives are explored as kappa opioid receptor (KOR) antagonists with selectivity over mu and delta receptors. In vitro binding assays (e.g., radioligand displacement using [³H]U69,593) and functional assays (e.g., GTPγS binding) are used to determine IC₅₀ values and selectivity ratios . Advanced derivatives like (3R)-7-hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl] analogs (PDTic) show subnanomolar KOR affinity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the tetrahydroisoquinoline core or carboxamide side chain) influence receptor selectivity and potency?
- Methodological Answer : Modifications at the 7-position (e.g., hydroxyl groups) enhance KOR binding by forming hydrogen bonds with residues in the receptor’s orthosteric pocket. Bulky substituents on the carboxamide side chain (e.g., morpholine or piperazine rings) improve selectivity by sterically hindering off-target interactions. For example, compound 7 (trihydrochloride salt) exhibits >100-fold selectivity for KOR over MOR/DOR due to its 4-methylpiperazine moiety . Computational docking studies (e.g., Glide SP mode) can predict binding poses and guide rational design .
Q. What strategies address contradictory data in catalytic applications of tetrahydroisoquinoline derivatives, such as discrepancies in photocatalytic semi-dehydrogenation efficiency?
- Methodological Answer : Conflicting results in photocatalytic reactions (e.g., semi-dehydrogenation to 3,4-dihydroisoquinoline) may arise from differences in catalyst composition or oxidative potentials. Noble metal-free MoS₂/ZnIn₂S₄ nanocomposites achieve higher efficiency by optimizing charge separation and reducing recombination. Reaction conditions (e.g., TFA as a proton source, degassed solvents) must be standardized to minimize side reactions . Electrochemical studies (cyclic voltammetry) correlate oxidative potentials (+1.01 V vs. NHE for the first dehydrogenation step) with catalytic performance .
Q. How can computational methods enhance the design of tetrahydroisoquinoline-based inhibitors for targets like PRMT5?
- Methodological Answer : Pharmacophore modeling and molecular docking (e.g., using Schrödinger Suite) identify critical interactions between the carboxamide group and PRMT5’s active site (e.g., hydrogen bonds with Glu435). Virtual screening of derivatives like 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl) analogs prioritizes compounds with improved binding energies (<-9 kcal/mol) and ADME properties . MD simulations (100 ns) assess stability of ligand-receptor complexes .
Q. What challenges arise in stereoselective synthesis of tetrahydroisoquinoline-2-carboxamide derivatives, and how are they resolved?
- Methodological Answer : Racemization during coupling reactions is a major issue. Chiral auxiliaries (e.g., Boc-7-hydroxy-D-Tic-OH) or enantiopure amines (e.g., (1S)-2-methyl-1-aminopropyl derivatives) ensure stereochemical integrity . Asymmetric catalysis (e.g., Ru(bpy)₃Cl₂ in photoredox α-alkylation) can induce enantioselectivity, while chiral HPLC separates diastereomers .
Key Research Gaps and Recommendations
- Synthetic Challenges : Scalability of multi-step syntheses (e.g., Boc deprotection, salt formation) needs improvement .
- Biological Evaluation : In vivo pharmacokinetics of KOR antagonists remain underexplored .
- Catalytic Mechanisms : Detailed mechanistic studies (e.g., EPR for radical intermediates) in photocatalytic reactions are warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
